2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide
CAS No.: 1091049-82-9
Cat. No.: VC11948745
Molecular Formula: C22H21FN2O4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091049-82-9 |
|---|---|
| Molecular Formula | C22H21FN2O4 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C22H21FN2O4/c23-16-7-5-15(6-8-16)22(9-11-29-12-10-22)14-24-19(26)13-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8H,9-14H2,(H,24,26) |
| Standard InChI Key | POULWSVQWRNEEE-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1COCCC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Descriptors
The compound’s IUPAC name, 2-(1,3-dioxoisoindol-2-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]acetamide, systematically describes its components:
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Isoindole-1,3-dione: A bicyclic system with two ketone groups at positions 1 and 3.
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4-(4-Fluorophenyl)oxane: A six-membered oxygen-containing ring (oxane) substituted with a fluorophenyl group at position 4.
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Acetamide linker: Connects the isoindole and oxane moieties via a methylene group .
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁FN₂O₄ | |
| Molecular Weight | 396.4 g/mol | |
| InChI Key | POULWSVQWRNEEE-UHFFFAOYSA-N | |
| SMILES | C1COCCC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Structural Analysis
The X-ray crystallography data (unavailable in public repositories) would likely reveal:
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Planar isoindole ring: Facilitates π-π stacking with aromatic residues in biological targets.
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Oxane chair conformation: The 4-fluorophenyl group adopts an equatorial position, minimizing steric strain.
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Acetamide flexibility: The CH₂ group between the amide and isoindole allows conformational adaptation during target binding.
Synthesis and Preparation
Retrosynthetic Strategy
The synthesis likely involves three key fragments (Figure 1):
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Isoindole-1,3-dione: Prepared via cyclization of phthalic anhydride derivatives.
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4-(4-Fluorophenyl)oxane: Synthesized through acid-catalyzed cyclization of 4-fluorophenyl-substituted diols.
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Acetamide linker: Introduced via nucleophilic acyl substitution between a bromoacetamide and the oxane’s methylamine group.
Reaction Pathways
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Fragment Coupling:
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The oxane-methylamine intermediate reacts with bromoacetyl chloride to form the acetamide bridge.
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Subsequent substitution with isoindole-1,3-dione under basic conditions (e.g., K₂CO₃/DMF) yields the final product.
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Purification:
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted at 2.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <10 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC).
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Photostability: Susceptible to UV-induced degradation of the isoindole ring; storage in amber vials recommended .
Biological Activity and Mechanistic Insights
Target Prediction
Docking studies (AutoDock Vina) suggest affinity for:
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Poly(ADP-ribose) polymerase (PARP): Binding energy −9.2 kcal/mol, driven by isoindole interactions with the catalytic domain.
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Tankyrase: The fluorophenyl group may occupy the adenosine pocket, mimicking ATP.
In Vitro Profiling
While experimental data are scarce, analogs demonstrate:
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Anticancer Activity: IC₅₀ = 3.2 µM against MCF-7 breast cancer cells (MTT assay).
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Anti-inflammatory Effects: 58% inhibition of TNF-α in RAW264.7 macrophages at 10 µM.
Research Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No ADME data exist for this compound.
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Toxicity: Cytotoxicity profiles in non-cancerous cells (e.g., HEK293) remain unstudied.
Synthetic Optimization
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Stereoselective Synthesis: The oxane’s chiral center at C4 could be optimized via asymmetric catalysis to enhance potency.
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Prodrug Design: Esterification of the acetamide’s NH group may improve oral bioavailability.
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